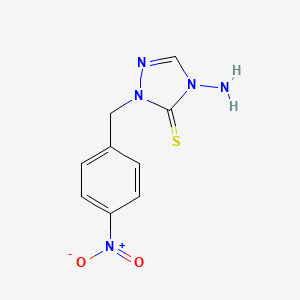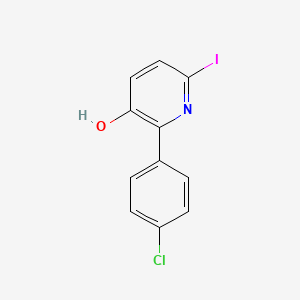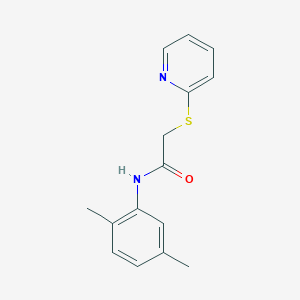![molecular formula C19H22N4O4 B5544848 N,N-diethyl-2-[3-(2-furyl)-1-(2-methoxyphenyl)-5-oxo-1,5-dihydro-4H-1,2,4-triazol-4-yl]acetamide](/img/structure/B5544848.png)
N,N-diethyl-2-[3-(2-furyl)-1-(2-methoxyphenyl)-5-oxo-1,5-dihydro-4H-1,2,4-triazol-4-yl]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of N,N-diethyl-2-[3-(2-furyl)-1-(2-methoxyphenyl)-5-oxo-1,5-dihydro-4H-1,2,4-triazol-4-yl]acetamide and its derivatives often involves multistep reactions starting from basic building blocks like 4-amino-4H-1,2,4-triazole. A common approach includes acylation reactions, substitution reactions with various aryl or alkyl groups, and cyclization processes to introduce the 1,2,4-triazole ring and other key structural features (Panchal & Patel, 2011).
Molecular Structure Analysis
The molecular structure of compounds related to N,N-diethyl-2-[3-(2-furyl)-1-(2-methoxyphenyl)-5-oxo-1,5-dihydro-4H-1,2,4-triazol-4-yl]acetamide has been elucidated through various spectroscopic and crystallographic techniques. For instance, the crystal structure analysis reveals specific orientations and interactions, such as hydrogen bonding, that contribute to the stability and reactivity of these compounds (Zareef et al., 2008).
Chemical Reactions and Properties
These compounds participate in a range of chemical reactions, including hydrogenation, halogenation, and nucleophilic substitution, which can modify their chemical structure and thus their physical and chemical properties. For example, modifications at the acetamide group have been explored for enhancing anticancer effects and reducing toxicity, indicating the compound's versatile reactivity and functionalizability (Wang et al., 2015).
Physical Properties Analysis
Physical properties such as solubility, melting point, and crystal form can significantly affect the compound's application in material science and pharmaceutical formulations. For example, different crystalline forms of related compounds exhibit varied absorption and solubility characteristics, crucial for their effectiveness in specific applications (Norman, 2013).
Chemical Properties Analysis
The chemical properties, including stability under various conditions, reactivity with different chemical agents, and the ability to form derivatives, are essential for the application of N,N-diethyl-2-[3-(2-furyl)-1-(2-methoxyphenyl)-5-oxo-1,5-dihydro-4H-1,2,4-triazol-4-yl]acetamide in chemical synthesis and drug development. Studies have shown that modifications in the chemical structure can lead to significant differences in biological activity and physicochemical properties, highlighting the importance of understanding these chemical properties in depth (Wang et al., 2010).
Aplicaciones Científicas De Investigación
Chemical Synthesis and Radiosynthesis
Research on compounds structurally related to N,N-diethyl-2-[3-(2-furyl)-1-(2-methoxyphenyl)-5-oxo-1,5-dihydro-4H-1,2,4-triazol-4-yl]acetamide highlights the importance of such molecules in chemical synthesis and radiosynthesis. For instance, the synthesis of chloroacetanilide herbicides and dichloroacetamide safeners for herbicides underscores the relevance of acetamide derivatives in developing substances with specific biological or chemical properties, such as herbicidal activity or metabolic pathways in organisms (Latli & Casida, 1995). Furthermore, the radiosynthesis of selective radioligands for imaging translocator proteins with PET scans, utilizing pyrazolo[1,5-a]pyrimidineacetamides, demonstrates the compound's potential in medical imaging and pharmacological research (Dollé et al., 2008).
Antimicrobial and Anticancer Activities
Studies on related compounds, such as bis-α,β-unsaturated ketones and fused pyridine derivatives, illustrate the antimicrobial evaluation against various pathogens, suggesting potential for N,N-diethyl-2-[3-(2-furyl)-1-(2-methoxyphenyl)-5-oxo-1,5-dihydro-4H-1,2,4-triazol-4-yl]acetamide in developing new antimicrobial agents (Altalbawy, 2013). Additionally, the synthesis of analogs of 3-methyl-[1,2,4] triazolo[3,4-a]phthalazines via Suzuki coupling for anticancer activity evaluation highlights the potential of triazole-containing compounds in cancer research (Kumar et al., 2019).
Enzyme Inhibition and Alzheimer's Disease Therapy
The exploration of synthetic multifunctional amides, including those with enzyme inhibitory potentials, opens avenues for the compound's application in developing therapeutic agents for diseases like Alzheimer's. These multifunctional amides have been shown to possess moderate enzyme inhibitory activities and mild cytotoxicity, indicating their utility in medicinal chemistry and drug development (Hassan et al., 2018).
Green Synthesis and Environmental Impact
The green synthesis of N-(3-amino-4-methoxyphenyl)acetamide, an intermediate for azo disperse dyes, using novel catalysts demonstrates the environmental applications of acetamide derivatives. This approach highlights the potential for using related compounds in sustainable manufacturing processes and reducing the environmental impact of chemical production (Zhang Qun-feng, 2008).
Mecanismo De Acción
Direcciones Futuras
Propiedades
IUPAC Name |
N,N-diethyl-2-[3-(furan-2-yl)-1-(2-methoxyphenyl)-5-oxo-1,2,4-triazol-4-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N4O4/c1-4-21(5-2)17(24)13-22-18(16-11-8-12-27-16)20-23(19(22)25)14-9-6-7-10-15(14)26-3/h6-12H,4-5,13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKRSNVXSQOSLHN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)CN1C(=NN(C1=O)C2=CC=CC=C2OC)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,N-diethyl-2-[3-(2-furyl)-1-(2-methoxyphenyl)-5-oxo-1,5-dihydro-4H-1,2,4-triazol-4-yl]acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[3-cyano-6-cyclopropyl-4-(2-furyl)-2-pyridinyl]acetamide](/img/structure/B5544766.png)

![(4aR*,7aS*)-1-(2-ethylbutanoyl)-4-(3-furoyl)octahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5544787.png)
![N-{(3S*,4R*)-4-isopropyl-1-[(2-phenyl-1,3-thiazol-4-yl)carbonyl]-3-pyrrolidinyl}acetamide](/img/structure/B5544795.png)


![2-ethyl-5-{[(2S)-2-(methoxymethyl)-1-pyrrolidinyl]carbonyl}pyrimidine](/img/structure/B5544805.png)
![1-{[4-(3-chlorophenyl)-2-methyl-5-oxo-1-piperazinyl]carbonyl}cyclopropanecarboxamide](/img/structure/B5544830.png)

![N-[(3R*,4R*)-4-(1-pyrrolidinyl)tetrahydro-3-furanyl]-2-(2-thienyl)-1,3-thiazole-4-carboxamide](/img/structure/B5544844.png)
![3-amino-5-chloro-N-(4-fluorophenyl)-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B5544852.png)
![7-[2-(2-methoxyethyl)morpholin-4-yl]-2-methyl-5-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B5544853.png)

![2-[3-(3-pyridinylamino)propyl]-2,9-diazaspiro[5.5]undecan-3-one dihydrochloride](/img/structure/B5544869.png)